molecular formula C11H16ClN3O B13881000 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B13881000
M. Wt: 241.72 g/mol
InChI Key: PRZZTGIJEMZLGF-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a tert-butylamino group and a chloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloropyridinyl moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and chloropyridinyl moiety play crucial roles in its activity. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(3-chloropyridin-2-yl)acetamide
  • 2-(tert-butylamino)-N-(4-chloropyridin-2-yl)acetamide
  • 2-(tert-butylamino)-N-(5-bromopyridin-2-yl)acetamide

Uniqueness

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is unique due to the specific positioning of the chloropyridinyl moiety, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C11H16ClN3O/c1-11(2,3)14-7-10(16)15-9-5-4-8(12)6-13-9/h4-6,14H,7H2,1-3H3,(H,13,15,16)

InChI Key

PRZZTGIJEMZLGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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